Actinoquinol-Natrium

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Actinoquinol-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Vorläufer bei der Synthese anderer Chinolin-basierter Verbindungen verwendet.

Biologie: this compound wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Medizin: Es wird in der Formulierung von Sonnenschutzmitteln und anderen dermatologischen Produkten verwendet, um die Haut vor ultravioletter B-Strahlung zu schützen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es ultraviolette B-Strahlung absorbiert und so verhindert, dass sie in die Haut eindringt und Schäden verursacht. Die molekulare Struktur der Verbindung ermöglicht es ihr, ultraviolette B-Strahlung zu absorbieren und die Energie als Wärme abzuleiten, wodurch die Haut vor schädlichen Auswirkungen geschützt wird. Das primäre molekulare Ziel ist die ultraviolette B-Strahlung selbst, und der Weg beinhaltet die Absorption und Umwandlung der ultravioletten B-Energie .

Ähnliche Verbindungen:

Oxybenzon: Ein weiterer UV-B-Absorber, der in Sonnenschutzmitteln verwendet wird.

Octinoxat: Ein gängiger UV-B-Filter in Sonnenschutzmittelformulierungen.

Homosalat: Ein UV-B-Absorber mit ähnlichen Anwendungen in Sonnenschutzmitteln.

Einzigartigkeit: this compound ist einzigartig aufgrund seines spezifischen Absorptionsspektrums und seiner Fähigkeit, einen wirksamen Schutz vor ultravioletter B-Strahlung zu bieten. Im Gegensatz zu einigen anderen UV-B-Absorbern hat this compound ein geringeres Potenzial, Hautreizungen zu verursachen, und wird häufig in Formulierungen für empfindliche Haut bevorzugt .

Wirkmechanismus

Target of Action

Actinoquinol sodium primarily targets Ultraviolet B (UVB) light . It is a sunscreen agent that absorbs UVB light, protecting the skin and eyes from harmful radiation .

Mode of Action

It is known to absorb uvb light, thereby reducing the amount of uvb radiation that reaches the skin or eyes . This absorption of UVB light helps to prevent photooxidative and other oxidative processes .

Biochemical Pathways

Its role as a uvb absorber suggests that it may play a role in preventing damage to dna and proteins caused by uvb-induced photooxidation .

Pharmacokinetics

It is typically applied topically as a sunscreen agent .

Result of Action

The primary result of Actinoquinol sodium’s action is the prevention of UVB-induced damage. By absorbing UVB light, it reduces the amount of harmful radiation that reaches the skin or eyes, thereby preventing photooxidative and other oxidative processes . This can help to prevent conditions such as sunburn and may also reduce the risk of more serious conditions such as skin cancer .

Action Environment

The efficacy and stability of Actinoquinol sodium can be influenced by various environmental factors. For example, its UVB-absorbing properties may be more effective in environments with high levels of sunlight. Additionally, factors such as the pH of the skin or eyes, the presence of other compounds, and the specific formulation of the product containing Actinoquinol sodium could potentially influence its action .

Biochemische Analyse

Biochemical Properties

Actinoquinol sodium plays a significant role in biochemical reactions due to its UVB-absorbing capabilities. It interacts with various biomolecules, including enzymes and proteins, to mitigate the effects of UVB radiation. For instance, actinoquinol sodium has been shown to protect corneal cells from UVB-induced damage by interacting with hyaluronic acid in eye drops . This interaction helps in reducing oxidative stress and maintaining corneal hydration

Cellular Effects

Actinoquinol sodium influences various cellular processes, particularly in cells exposed to UVB radiation. It has been observed to protect corneal cells from UVB-induced oxidative damage, thereby preserving cell function and viability . This protection is achieved through the compound’s ability to absorb UVB light and reduce the formation of reactive oxygen species (ROS). By mitigating oxidative stress, actinoquinol sodium helps maintain normal cellular metabolism and prevents apoptosis in UVB-exposed cells

Molecular Mechanism

The molecular mechanism of actinoquinol sodium involves its ability to absorb UVB light and prevent the formation of ROS. At the molecular level, actinoquinol sodium binds to UVB photons, thereby preventing these photons from interacting with cellular components and causing oxidative damage . This binding interaction reduces the generation of ROS, which are known to cause cellular damage and trigger inflammatory responses. Additionally, actinoquinol sodium may inhibit or activate specific enzymes involved in oxidative stress pathways, further contributing to its protective effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of actinoquinol sodium have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that actinoquinol sodium remains stable under standard laboratory conditions, maintaining its UVB-absorbing properties . Prolonged exposure to high temperatures or light may lead to degradation, reducing its effectiveness . Long-term studies in vitro and in vivo have demonstrated that actinoquinol sodium can provide sustained protection against UVB-induced damage, although its efficacy may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of actinoquinol sodium vary with different dosages in animal models. At low to moderate doses, actinoquinol sodium has been shown to effectively protect against UVB-induced damage without causing significant adverse effects . At high doses, the compound may exhibit toxic effects, including skin irritation and potential systemic toxicity . Threshold effects have been observed, where the protective benefits of actinoquinol sodium plateau at higher doses, and further increases in dosage do not enhance its protective effects. These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Actinoquinol sodium is involved in metabolic pathways related to oxidative stress and UVB protection. The compound interacts with enzymes and cofactors involved in these pathways, such as those responsible for ROS generation and detoxification By absorbing UVB light, actinoquinol sodium reduces the formation of ROS, thereby influencing metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, actinoquinol sodium is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, actinoquinol sodium can localize to specific compartments, such as the cytoplasm or organelles, where it exerts its protective effects . The distribution of actinoquinol sodium within tissues is influenced by factors such as tissue type, blood flow, and the presence of binding proteins.

Subcellular Localization

Actinoquinol sodium exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, actinoquinol sodium may localize to the cytoplasm or mitochondria, where it can effectively absorb UVB light and reduce oxidative stress . The subcellular localization of actinoquinol sodium is essential for its protective effects, as it ensures that the compound is present in areas most susceptible to UVB-induced damage.

Vorbereitungsmethoden

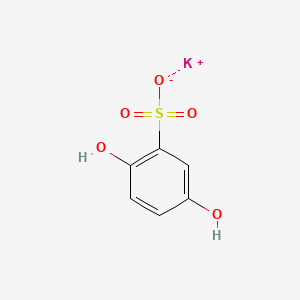

Synthesewege und Reaktionsbedingungen: Actinoquinol-Natrium wird durch Sulfonierung von 8-Ethoxychinolin synthetisiertDie Reaktionsbedingungen umfassen typischerweise die Verwendung von Schwefelsäure als Sulfonierungsmittel und eine kontrollierte Temperatur, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound großmaßstäbliche Sulfonierungsreaktoren, in denen 8-Ethoxychinolin mit Schwefelsäure behandelt wird. Das Reaktionsgemisch wird dann mit Natriumhydroxid neutralisiert, und das Produkt wird durch Kristallisation oder andere Trenntechniken gereinigt, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Actinoquinol-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in verschiedene Chinolin-basierte Verbindungen umwandeln.

Substitution: Die Ethoxygruppe in this compound kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Chinolinderivate mit unterschiedlichen funktionellen Gruppen, die in der chemischen Synthese und in pharmazeutischen Anwendungen weiter verwendet werden können .

Vergleich Mit ähnlichen Verbindungen

Oxybenzone: Another ultraviolet B absorber used in sunscreens.

Octinoxate: A common ultraviolet B filter in sunscreen formulations.

Homosalate: An ultraviolet B absorber with similar applications in sunscreens.

Uniqueness: Actinoquinol sodium is unique due to its specific absorption spectrum and its ability to provide effective protection against ultraviolet B radiation. Unlike some other ultraviolet B absorbers, actinoquinol sodium has a lower potential for causing skin irritation and is often preferred in formulations for sensitive skin .

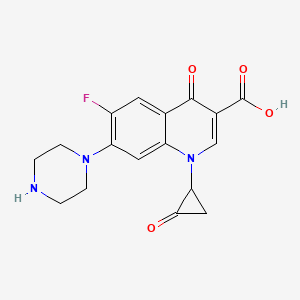

Eigenschaften

CAS-Nummer |

7246-07-3 |

|---|---|

Molekularformel |

C11H11NNaO4S |

Molekulargewicht |

276.27 g/mol |

IUPAC-Name |

sodium;8-ethoxyquinoline-5-sulfonate |

InChI |

InChI=1S/C11H11NO4S.Na/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15); |

InChI-Schlüssel |

RCVZWTQZOWXWQX-UHFFFAOYSA-N |

SMILES |

CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.[Na+] |

Kanonische SMILES |

CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.[Na] |

| 7246-07-3 | |

Synonyme |

Afazol Grin AK Con AK-Con Albalon All Clear Clear Eyes Colirio Alfa Hydrochloride, Naphazoline Idril Miraclar Monohydrochloride, Naphazoline Nafazair Naphazoline Naphazoline Hydrochloride Naphazoline Monohydrochloride Naphazoline Nitrate Naphcon Naphcon forte Nitrate, Naphazoline Optazine Pensa, Vasoconstrictor Privin Privine Proculin Siozwo Tele Stulln Tele-Stulln Vasoclear Vasocon Vasocon Regular Vasoconstrictor Pensa VasoNit |

Herkunft des Produkts |

United States |

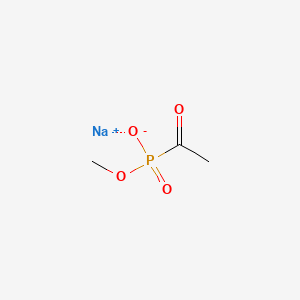

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)